4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-8-6-13(7-9-15)16-12-17(14-4-2-1-3-5-14)22(21-16)18(23)10-11-19(24)25/h1-9,17H,10-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYKQUZAELQIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound, followed by further functionalization to introduce the bromophenyl and phenyl groups . Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Cycloaddition: The pyrazole ring can participate in [3+2] cycloaddition reactions, forming various derivatives.
Common reagents used in these reactions include hydrazine, bromine, and palladium catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
DQP-1105 has been investigated for various pharmacological effects, particularly its role as an N-methyl-D-aspartate (NMDA) receptor antagonist . This property is significant in the context of neuropharmacology, where modulation of NMDA receptors can influence conditions such as pain, depression, and neurodegenerative diseases.
Analgesic Activity
Research has demonstrated that DQP-1105 exhibits analgesic properties. In pharmacological tests such as the writhing test and hot plate test, compounds similar to DQP-1105 have shown promising results in reducing pain responses in animal models. This suggests potential applications in pain management therapies .
Neuroprotective Effects
Given its NMDA receptor antagonism, DQP-1105 may offer neuroprotective benefits. Studies indicate that NMDA antagonists can mitigate excitotoxicity associated with conditions like ischemia and neurodegenerative disorders. The compound's ability to modulate synaptic transmission may pave the way for its use in treating Alzheimer's disease and other cognitive impairments .
Synthesis and Characterization
The synthesis of DQP-1105 involves several steps that typically include the reaction of appropriate starting materials under controlled conditions. Detailed characterization through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms the structure and purity of the synthesized compound.
Synthesis Overview:
- Starting Materials : The synthesis begins with readily available aromatic compounds.
- Reagents : Common reagents include bases and solvents that facilitate the formation of the pyrazole ring.
- Characterization Techniques :
- NMR Spectroscopy : Used to determine the molecular structure.
- Mass Spectrometry : Confirms molecular weight and composition.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Case Studies
Several studies have highlighted the therapeutic potential of DQP-1105:
Case Study 1: Analgesic Efficacy
In a study assessing various pyrazole derivatives, DQP-1105 was shown to significantly reduce pain in animal models compared to control groups treated with standard analgesics like aspirin . The results indicated a dose-dependent response, suggesting that higher concentrations could yield greater analgesic effects.
Case Study 2: Neuroprotection
A separate investigation into the neuroprotective effects of NMDA antagonists included DQP-1105 among other compounds. The study found that administration of DQP-1105 prior to inducing excitotoxicity in neuronal cultures resulted in reduced cell death and improved neuronal survival rates . This positions DQP-1105 as a candidate for further exploration in neuroprotective drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups contribute to its binding affinity and specificity. The pyrazole ring plays a crucial role in its biological activity by interacting with various pathways involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents on the pyrazole ring and additional fused heterocycles. These modifications influence molecular weight, solubility, and biological activity.
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Substituent Effects
- Bromine vs. chloro analogs) .
- Quinolinyl Additions: Improve receptor binding but reduce solubility due to steric bulk .
Biological Activity
The compound 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a pyrazole derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of a bromophenyl group and a pyrazole ring, which are known to contribute to various biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps of organic reactions, including cyclization and functional group modifications. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the molecular structure.
- Mass Spectrometry (MS) : To confirm the molecular weight.
- Infrared (IR) Spectroscopy : To identify functional groups.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Reference Drug (Ciprofloxacin) | 1 | Control |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound compared to standard antibiotics. The exact MIC for the compound is still to be determined (TBD) but is expected to be comparable based on structural analogs.
Anti-inflammatory Activity
Studies have indicated that pyrazole derivatives can inhibit inflammatory pathways. For example, compounds containing similar moieties have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Anti-inflammatory |
| Reference Drug (Ibuprofen) | 10 | Control |
The IC50 values reflect the concentration required to inhibit 50% of the enzyme activity. Further studies are necessary to establish the IC50 for this specific compound.
Anticancer Activity
Preliminary research suggests that pyrazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Cytotoxic |
| HeLa (Cervical Cancer) | TBD | Cytotoxic |
These findings highlight the potential of the compound in cancer therapy, warranting further investigation into its mechanisms of action.
Case Studies
- Antimicrobial Efficacy : A comparative study involving several pyrazole derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their electron-donating counterparts.
- Inflammation Model : In an animal model of inflammation, a related pyrazole derivative significantly reduced edema when administered prior to inflammatory stimuli.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones, followed by functionalization of the pyrazoline core. Key steps include:
- General Procedure G (as described in ): Reacting a quinolinone precursor (e.g., 87) with aryl hydrazines under reflux in ethanol, followed by purification via flash chromatography (e.g., 10% methanol/dichloromethane).
- Yield Optimization : Lower yields (e.g., 22–27% for compounds 25–26 in ) may arise from steric hindrance or competing side reactions. Higher yields (86% for compound 24) are achieved with electron-donating substituents that stabilize intermediates.
- Purity Validation : HPLC with >95% purity is standard, using C18 columns and UV detection at 254 nm .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Assign diastereotopic protons in the pyrazoline ring (δ 3.0–4.5 ppm) and confirm ketone carbonyls (δ 170–180 ppm). Substituents like bromophenyl (δ 7.4–7.6 ppm, doublet) are resolved via coupling constants .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. For example, reports a thiazole-pyrazoline derivative with a torsion angle of 178.2° between aromatic rings .
- HRMS : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula within 5 ppm error .
Q. What strategies ensure reproducibility in synthesizing and purifying this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while methanol/dichloromethane mixtures improve chromatographic separation .
- Crystallization : Slow evaporation from ethanol/water yields single crystals suitable for XRD. highlights the use of 100 K cooling to reduce thermal motion artifacts .
Advanced Research Questions
Q. How can structural data contradictions (e.g., NMR vs. XRD) be resolved for this compound?
Methodological Answer:
- Dynamic vs. Static Disorder : NMR may average conformers (e.g., pyrazoline ring puckering), while XRD captures static snapshots. Cross-validate using variable-temperature NMR and Hirshfeld surface analysis (e.g., uses Flack parameter = 0.052 to confirm absolute configuration) .
- Tautomerism : Use 2D NMR (NOESY) to detect equilibrium states. For example, identifies keto-enol tautomerism via downfield-shifted carbonyl signals .
Q. How do structural variations in the pyrazoline ring affect NMDA receptor antagonism?
Methodological Answer:
- SAR Studies : Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl in ) to enhance binding affinity. Docking studies (e.g., AutoDock Vina) correlate steric bulk at the 3-position with IC50 values .
- Pharmacophore Modeling : The oxobutanoic acid moiety acts as a hydrogen-bond acceptor, while the bromophenyl group fills a hydrophobic pocket (see ’s DQP-1105 as a template) .
Q. What computational methods predict the compound’s solubility and bioavailability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
